![molecular formula C12H15ClN2O B2779216 3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile CAS No. 1697315-68-6](/img/structure/B2779216.png)
3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile
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Description
3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile, also known as BAY 57-9352, is a structural analog of sildenafil (Viagra) and belongs to the class of phosphodiesterase-5 inhibitors. It has a molecular formula of C12H15ClN2O and a molecular weight of 238.72 .
Molecular Structure Analysis
The molecular structure of this compound includes a 3-methylbutan-2-yl group , a chlorobenzonitrile group , and a hydroxy group. These groups contribute to the unique properties and reactivity of the compound.Scientific Research Applications
Organic Synthesis Applications
The compound has been implicated in the synthesis and study of novel chemical structures. For example, research by Gaucher et al. (1994) involved asymmetric syntheses of norcoronamic acid and coronamic acids, showcasing the utility of related chemical structures in synthetic organic chemistry (Gaucher, Ollivier, Marguerite, Paugam, & Salaün, 1994). Additionally, studies on the diastereoselective alkylation of 3-aminobutanoic acid by Estermann and Seebach (1988) further highlight the compound's relevance in developing synthetic methodologies (Estermann & Seebach, 1988).
Pharmacological Research
In pharmacological research, the compound and its derivatives have been explored for various bioactivities. For instance, Saeed et al. (2016) described a derivative with potential as a transdermal selective androgen receptor modulator (SARM) for treating muscle atrophy, indicating the compound's application in developing therapeutics (Saeed, Vaught, Gavardinas, Matthews, Green, et al., 2016).
Material Science and Chemistry
The synthesis and study of tetranuclear lanthanide cages by Sheikh, Adhikary, and Konar (2014) demonstrate applications in material science, particularly in magnetic refrigeration and slow magnetic relaxation, highlighting the versatility of related compounds in advanced materials research (Sheikh, Adhikary, & Konar, 2014).
properties
IUPAC Name |
3-chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-8(12(2,3)16)15-11-5-4-9(7-14)6-10(11)13/h4-6,8,15-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWSGXCUKNBJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)NC1=C(C=C(C=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile |
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